N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine
Description
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is a complex organic compound that features an azide group, a benzyl group, and a cyclohexene ring
Properties
Molecular Formula |
C16H20N4 |
|---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
N-(2-azidoprop-2-enyl)-N-benzylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C16H20N4/c1-14(18-19-17)12-20(16-10-6-3-7-11-16)13-15-8-4-2-5-9-15/h2,4-6,8-10,16H,1,3,7,11-13H2 |
InChI Key |
ZLRKOBGGKADOBF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN(CC1=CC=CC=C1)C2CCCC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine typically involves multiple steps. One common approach is the alkylation of cyclohex-2-en-1-amine with benzyl bromide to form N-benzylcyclohex-2-en-1-amine. This intermediate is then subjected to a reaction with propargyl bromide to introduce the propargyl group. Finally, the azide group is introduced via a reaction with sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is primarily related to its azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property makes it valuable in bioorthogonal chemistry, where it can label biomolecules without interfering with biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-en-1-yl)acetamide
- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
- 2,3-dichloro-N-(prop-2-yn-1-yl)benzamide
Uniqueness
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is unique due to its combination of an azide group, a benzyl group, and a cyclohexene ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
